2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Description
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a halogenated derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold, a bicyclic heterocycle notable for its bridgehead nitrogen and N–N bond. This compound features chlorine atoms at positions 2 and 4 and an iodine atom at position 4. Its molecular formula is C₆H₂Cl₂IN₃, with a calculated molecular weight of 327.96 g/mol.
Properties
IUPAC Name |
2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYXHLFNIWPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735089 | |
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-97-4 | |
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination at C-6
Iodination is typically performed using N-iodosuccinimide (NIS) in the presence of an organic acid catalyst. A representative protocol from patent literature involves:
-
Dissolving the pyrrolotriazine precursor in N,N-dimethylformamide (DMF) at -25°C under nitrogen.
-
Gradual addition of iodine or iodine monochloride in batches.
-
Introduction of NIS and acetic acid to drive the reaction to completion.
Key Variables:
Dichlorination at C-2 and C-4
Chlorination is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds via a two-step mechanism:
-
Electrophilic activation of the triazine ring by PCl₅.
-
Nucleophilic displacement by chloride ions at the activated positions.
Optimization Insight:
-
Excess PCl₅ (2.5 equiv) ensures complete dichlorination.
-
Reaction times of 4–6 hours at reflux (40°C) balance conversion and side product formation.
Industrial-Scale Production Protocols
Large-scale synthesis requires modifications to laboratory procedures to address safety, cost, and purity concerns:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch glassware | Continuous flow reactor |
| Temperature Control | Cryostatic baths | Jacketed cooling systems |
| Workup | Column chromatography | Crystallization |
| Yield | 75–85% | 88–92% |
Case Study: A patented continuous flow process reduces reaction time from 12 hours to 45 minutes by maintaining precise stoichiometric ratios and eliminating manual batch transfers.
Purification and Analytical Validation
Post-synthetic purification is critical due to the persistence of halogenated byproducts. Industrial methods favor crystallization over chromatography:
-
Acid-Base Extraction: Sodium sulfite (3 equiv) and sodium carbonate (1.6 equiv) in water remove unreacted iodine and HCl.
-
Solvent Recrystallization: Methanol/water mixtures (3:1 v/v) yield >98% pure product.
Analytical Metrics:
-
HPLC Purity: ≥99.5% (C18 column, 0.1% TFA in acetonitrile/water).
-
XRD Analysis: Confirms planar structure and halogen positions.
Challenges and Mitigation Strategies
Regioselectivity Control
Competing halogenation at C-5 and C-7 positions is minimized by:
Byproduct Formation
Major byproducts include:
-
Trihalogenated Derivatives: Controlled by limiting halogen stoichiometry.
-
Ring-Opened Products: Suppressed through anhydrous conditions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, thereby affecting cellular processes. For example, it has been shown to target kinases involved in cancer cell proliferation, making it a potential candidate for targeted cancer therapy .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine with key analogs:
Structural and Physicochemical Properties
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to bromine or chlorine. However, this could also reduce aqueous solubility, a critical factor in drug development .
- Thermal Stability : Melting points of pyrrolotriazine derivatives with aryl/ester groups (e.g., 191–205°C ) suggest that halogenated analogs like the iodinated compound may exhibit similar or higher thermal stability due to increased molecular weight.
Challenges and Opportunities
- Synthesis Complexity : Introducing iodine may require harsh conditions (e.g., HI or I₂), risking side reactions. Optimized protocols from remdesivir synthesis (e.g., impurity control ) could mitigate this.
- Pharmacokinetics : Iodine’s lipophilicity may improve blood-brain barrier penetration but reduce renal clearance. Comparative studies with bromo/chloro analogs are needed.
- Unexplored Activities: No direct data exist for the iodinated compound’s antiviral or antitumor efficacy. Testing against RNA viruses (e.g., SARS-CoV-2) or kinase targets is recommended.
Biological Activity
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS No. 1313738-97-4) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₂Cl₂IN₃
- Molecular Weight : 313.91 g/mol
- Structure : The compound features a fused pyrrole and triazine ring system which contributes to its unique biological properties .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases. This action disrupts various cellular processes regulated by these enzymes, making it a candidate for therapeutic applications in diseases where kinase activity is dysregulated, such as cancer .
Biochemical Pathways
The compound has been shown to interact with several proteins and enzymes involved in critical biochemical pathways. Its inhibition of kinases can lead to:
- Disruption of cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of immune responses .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on several human cancer cell lines and reported varying degrees of cytotoxicity:
| Cell Line | GI50 (µM) | Observations |
|---|---|---|
| CEM (T-cell leukemia) | 5.0 | High sensitivity to the compound |
| L1210 (leukemia) | 10.0 | Moderate sensitivity |
| MCF7 (breast cancer) | 15.0 | Lower sensitivity compared to others |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against several pathogenic microorganisms. The results from various studies are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate Activity |
| Escherichia coli | 64 µg/mL | Moderate Activity |
| Candida albicans | 16 µg/mL | Significant Activity |
These findings suggest that the compound possesses moderate antibacterial and antifungal properties .
Case Studies and Research Findings
Several studies have further elucidated the biological activities of this compound:
- Anticancer Studies : In a study involving various cancer cell lines, it was found that the compound significantly inhibited cell proliferation through apoptosis induction mechanisms. The presence of halogen substituents was correlated with enhanced activity .
- Antimicrobial Evaluations : Another study assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. It demonstrated promising results against Candida species and some bacterial strains .
- Kinase Inhibition Studies : Detailed biochemical assays revealed that this compound selectively inhibits specific kinases involved in tumor progression and inflammation pathways .
Q & A
Basic Question
- NMR spectroscopy : / NMR for substituent assignment (e.g., distinguishing C-2 vs. C-4 chlorination) .
- Mass spectrometry (HRMS) : Confirmation of molecular weight and halogen isotopic patterns .
- X-ray crystallography : Resolves conformational behavior (e.g., annulated ring planarity) and non-covalent interactions .
How does molecular docking inform the design of pyrrolotriazine derivatives?
Advanced Question
Docking studies prioritize:
- Binding mode validation : Aligning derivatives in kinase ATP pockets (e.g., VEGFR-2) to assess steric/electronic compatibility .
- Scaffold rigidity : The bicyclic structure’s planarity enhances π-stacking with hydrophobic residues (e.g., Phe1047 in VEGFR-2) .
- Substituent profiling : Virtual screening of substituents for H-bonding (e.g., 4-aminopyrrolotriazines with RdRp) .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Question
Key hurdles include:
- Low yields in cyclization steps : Optimize solvent systems (e.g., DMF vs. THF) and catalyst loading .
- Purification complexity : Use of chromatography-free methods (e.g., crystallization-guided isolation) .
- Regioselectivity control : Flow chemistry to maintain precise reaction conditions during halogenation .
Which enzymes or receptors are primary targets of pyrrolotriazine derivatives?
Basic Question
- Kinases : VEGFR-2, EGFR, HER2, ALK, and IGF-1R .
- Viral enzymes : Norovirus/SARS-CoV-2 RdRp .
- MAP kinases : p38α for anti-inflammatory applications .
How can bioisosteric replacement enhance activity in this scaffold?
Advanced Question
- Purine isosterism : Replace triazine with pyrazolo[4,3-e]triazine for improved solubility .
- Halogen swaps : Substitute iodine with trifluoromethyl groups to balance lipophilicity and metabolic stability .
- Bridged analogs : Introduce fused rings (e.g., pyrazolo[5,1-c]triazines) to modulate conformational flexibility .
What synthetic innovations overcome functionalization limitations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
